

High-Yield Extraction of Cannabivarin (CBV) from Cannabis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cannabivarin*

Cat. No.: *B162201*

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Introduction

Cannabivarin (CBV) is a non-psychoactive cannabinoid found in the cannabis plant. It is an oxidized form of tetrahydrocannabivarin (THCV)[1][2][3]. While research into its specific therapeutic properties is still emerging, the demand for high-purity CBV for research and pharmaceutical development is growing. This document provides detailed application notes and protocols for the high-yield extraction and purification of CBV from cannabis plant material. The methodologies described focus on maximizing the recovery of this minor cannabinoid through optimized extraction and purification strategies.

Given that CBV is often present in low concentrations, achieving a high yield begins with the selection of appropriate starting material. Strains of cannabis that are known to have a higher content of Cannabidivarin (CBDV), the precursor to CBV, are ideal candidates for obtaining higher yields of CBV.

Selection of High-Cannabidivarin (CBDV) Cannabis Strains

The concentration of CBDV, and consequently the potential yield of CBV, varies significantly among cannabis cultivars. Landrace Indica strains from regions like Africa and Asia are often

reported to contain higher levels of CBDV[4][5]. Additionally, several commercially available strains have been specifically bred for higher CBDV content.

Table 1: Cannabis Strains with Reported High CBDV Content

Strain Name	Type	Reported CBDV Content	Other Notable Cannabinoids
Royal CBDV	Sativa-dominant Hybrid	~5%	~5% CBD, <0.3% THC
Pine Walker CBDV	Indica-dominant	High (specific percentage varies)	High in CBD
Royal Medic	Sativa-dominant	Moderate (specific percentage varies)	~12% CBD, ~10% THC
Painkiller XL	Sativa-dominant	Moderate (specific percentage varies)	~9% CBD, ~9% THC
Medical Mass	Indica-dominant	Moderate (specific percentage varies)	High in CBD
Landrace Strains (Africa/Asia)	Indica	Varies	Varies

Note: Cannabinoid content can be influenced by growing conditions and specific phenotypes. It is recommended to perform analytical testing on the starting material to confirm the CBDV/CBV content.

Extraction Methodologies

Two primary extraction methods are detailed here for obtaining a crude extract rich in cannabinoids, including CBV: Supercritical CO2 Extraction and Cold Ethanol Extraction.

Supercritical CO2 Extraction

Supercritical CO2 extraction is a highly tunable and efficient method for selectively extracting cannabinoids. By manipulating temperature and pressure, the solvency of CO2 can be adjusted to target specific compounds.[6]

Experimental Protocol: Supercritical CO₂ Extraction of CBV-Rich Cannabis

Objective: To extract cannabinoids, including CBV, from high-CBDV cannabis biomass using supercritical CO₂.

Materials:

- Dried and ground high-CBDV cannabis flower or trim (particle size <0.5 mm)
- Supercritical CO₂ extraction system
- Food-grade carbon dioxide

Procedure:

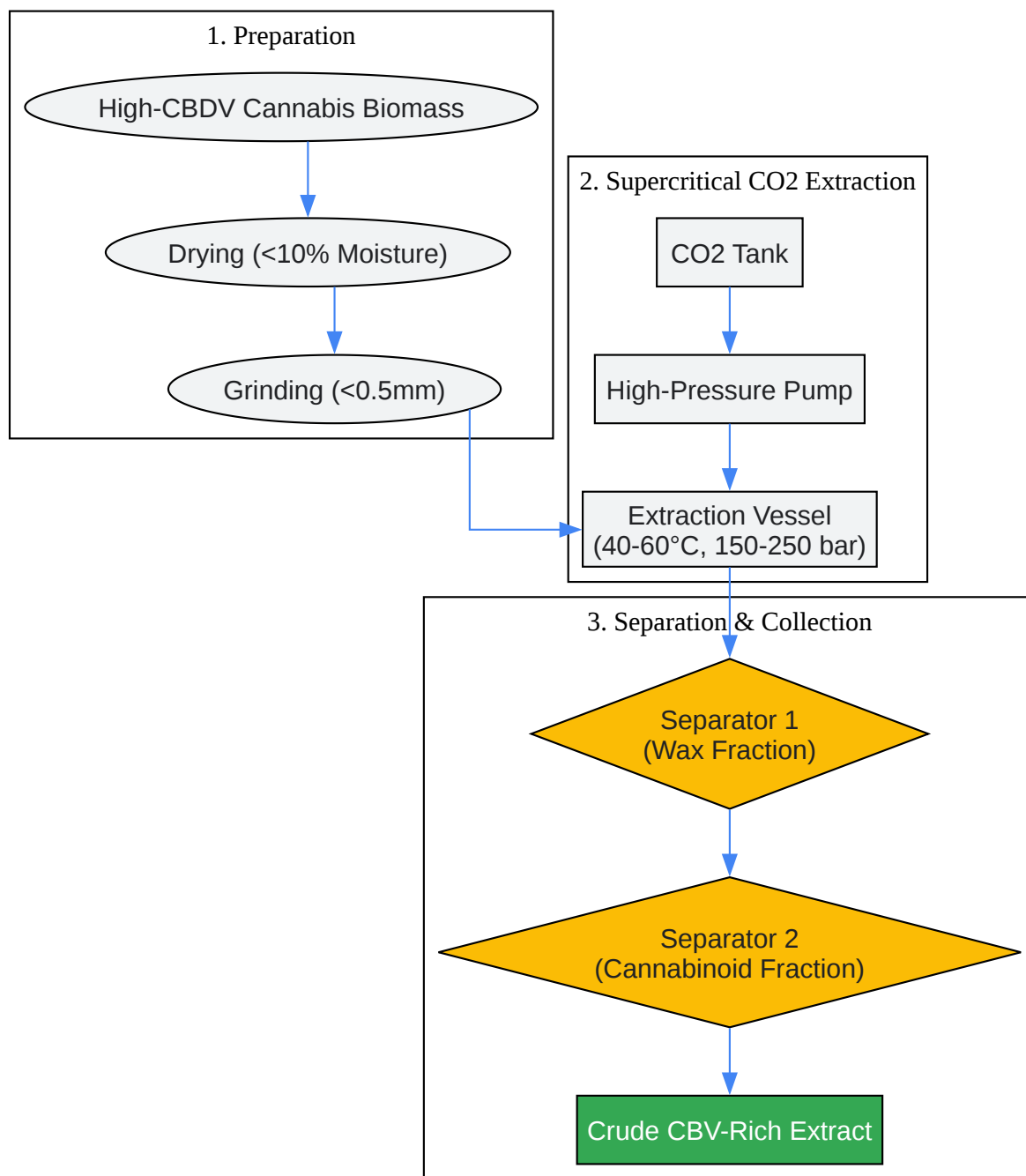
- **Preparation:** Ensure the cannabis biomass is thoroughly dried (moisture content <10%) and coarsely ground.
- **Loading the Extractor:** Pack the ground cannabis material uniformly into the extraction vessel to prevent channeling of the supercritical fluid.
- **Setting Parameters:**
 - **Temperature:** Set the extraction vessel temperature to 40-60°C.
 - **Pressure:** Pressurize the system to 150-250 bar.
 - **CO₂ Flow Rate:** Maintain a consistent flow rate as per the system's specifications.
- **Extraction:** Initiate the flow of supercritical CO₂ through the biomass. The cannabinoids will dissolve in the supercritical fluid.
- **Fractional Separation (Optional but Recommended):** Utilize a series of separators at different pressures and temperatures to fractionate the extract. This can help in the initial separation of different classes of compounds.
 - **Separator 1 (Higher Pressure, Lower Temperature):** To precipitate heavier waxes and lipids.

- Separator 2 (Lower Pressure, Higher Temperature): To collect the cannabinoid-rich fraction.
- Collection: The crude CBV-rich extract is collected from the separator.
- Post-Extraction: The crude extract will likely contain waxes and other impurities that will require further purification.

Table 2: Supercritical CO2 Extraction Parameters for Cannabinoids

Parameter	Range	Rationale
Pressure	150 - 250 bar	Balances yield and selectivity. Higher pressures can increase yield but may also extract more undesirable compounds.
Temperature	40 - 60 °C	Affects the density and solvating power of CO2. Higher temperatures can decrease the extraction of some volatile terpenes.
CO2 Flow Rate	System Dependent	A higher flow rate can reduce extraction time but may decrease efficiency if not optimized.
Extraction Time	1 - 4 hours	Dependent on the volume of material and system efficiency.

Workflow Diagram: Supercritical CO2 Extraction



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Caption: Workflow for Supercritical CO₂ Extraction of CBV.

Cold Ethanol Extraction

Cold ethanol extraction is a scalable and efficient method for extracting cannabinoids. Performing the extraction at low temperatures minimizes the co-extraction of undesirable compounds like chlorophyll and waxes, reducing the need for extensive post-processing.^{[7][8][9][10]}

Experimental Protocol: Cold Ethanol Extraction of CBV-Rich Cannabis

Objective: To extract cannabinoids, including CBV, from high-CBDV cannabis biomass using cold ethanol.

Materials:

- Dried and ground high-CBDV cannabis flower or trim (particle size <0.5 mm)
- Food-grade ethanol (95% or higher)
- Extraction vessel (e.g., stainless steel tank with agitation)
- Filtration system (e.g., Buchner funnel with filter paper or a centrifugal filter)
- Rotary evaporator

Procedure:

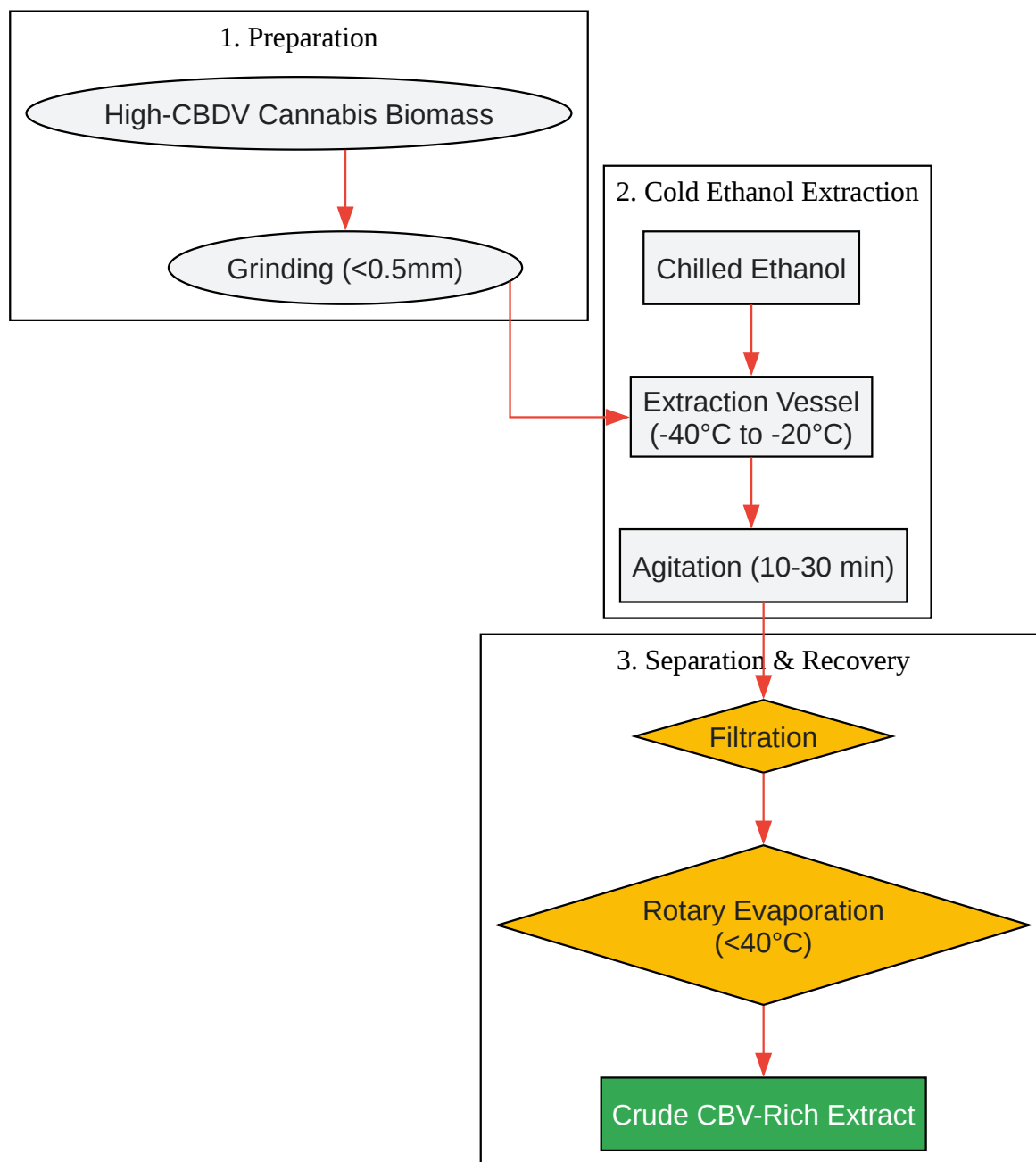
- Preparation: Chill the ethanol to at least -40°C.
- Extraction:
 - Submerge the ground cannabis biomass in the cold ethanol in the extraction vessel. A common solvent-to-biomass ratio is 10:1 (L:kg).
 - Agitate the mixture for a short duration (e.g., 10-15 minutes) to ensure thorough mixing and extraction.
- Filtration: Quickly filter the mixture while still cold to separate the ethanol-cannabinoid solution (miscella) from the plant material.

- **Solvent Recovery:** Remove the ethanol from the miscella using a rotary evaporator under reduced pressure and a temperature below 40°C to prevent degradation of cannabinoids.
- **Collection:** The resulting oleoresin is the crude CBV-rich extract.

Table 3: Cold Ethanol Extraction Parameters

Parameter	Value/Range	Rationale
Ethanol Temperature	-40°C to -20°C	Minimizes the extraction of chlorophyll and waxes.
Solvent-to-Biomass Ratio	5:1 to 15:1 (L:kg)	Ensures complete wetting of the biomass for efficient extraction.
Extraction Time	10 - 30 minutes	A shorter duration is preferred to maintain selectivity for cannabinoids.
Evaporation Temperature	< 40°C	Prevents thermal degradation of cannabinoids during solvent recovery.

Workflow Diagram: Cold Ethanol Extraction



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Caption: Workflow for Cold Ethanol Extraction of CBV.

Purification Methodologies

The crude extract obtained from either method will contain a mixture of cannabinoids, terpenes, and other plant compounds. Further purification is necessary to isolate CBV.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a robust technique for isolating and purifying individual cannabinoids from a complex mixture with high resolution.

Experimental Protocol: Preparative HPLC for CBV Isolation

Objective: To purify CBV from a crude cannabis extract.

Materials:

- Crude CBV-rich extract
- Preparative HPLC system with a fraction collector
- C18 stationary phase column
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Formic acid (optional, for pH adjustment)

Procedure:

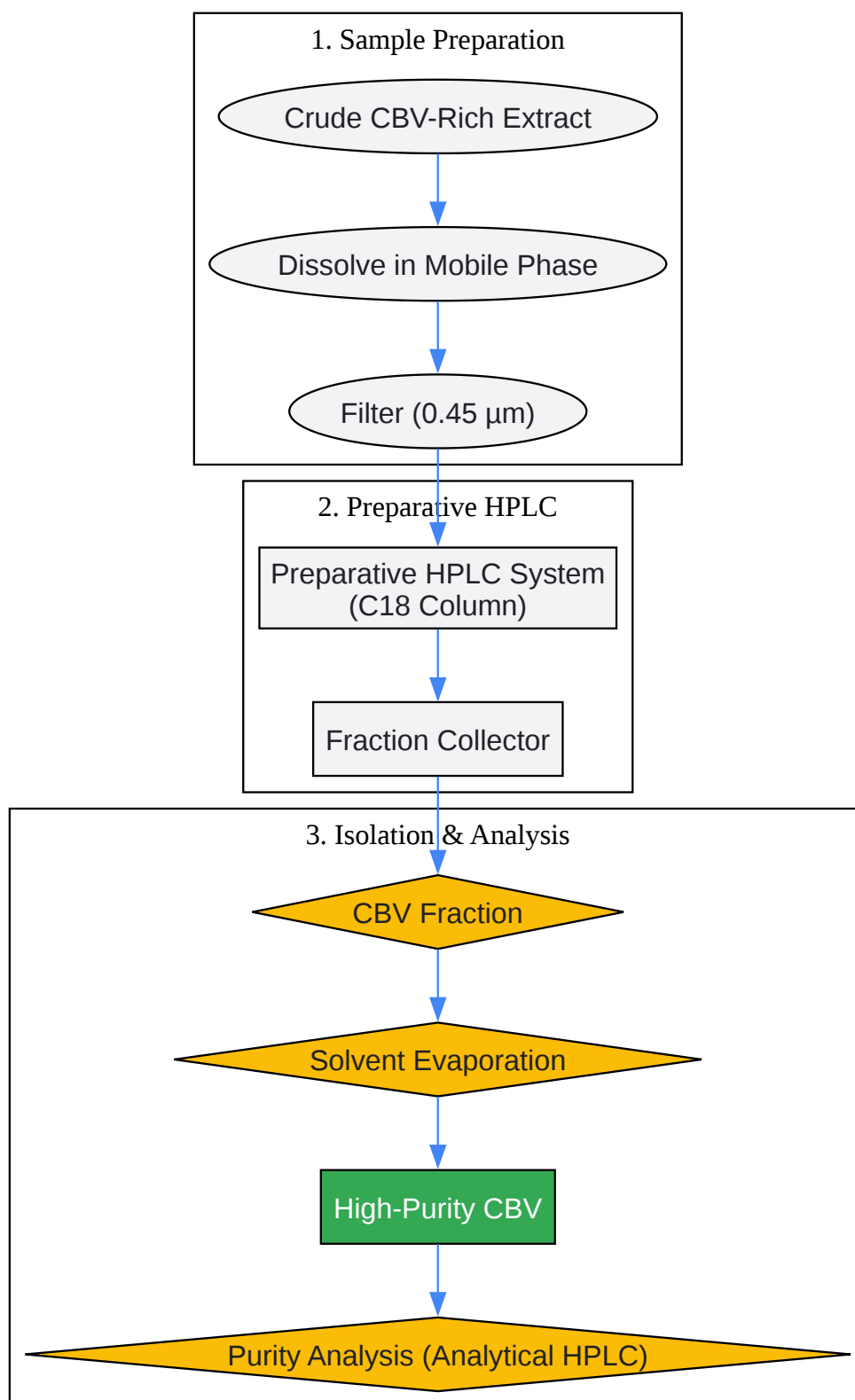
- **Sample Preparation:** Dissolve the crude extract in the mobile phase at a known concentration. Filter the solution through a 0.45 µm syringe filter.
- **Method Development (Analytical Scale):** First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating CBV from other cannabinoids.
- **Scale-Up to Preparative Scale:**

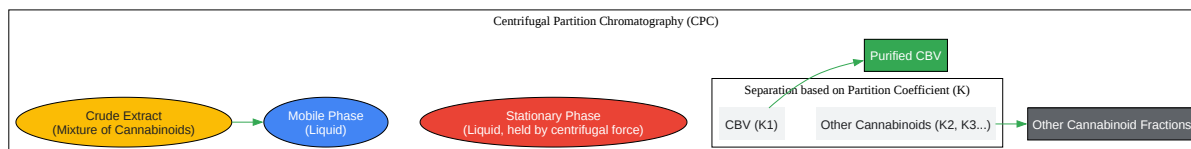
- Column: Use a preparative C18 column with the same stationary phase as the analytical column.
- Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
- Flow Rate: Adjust the flow rate according to the dimensions of the preparative column.
- Injection Volume: Inject the prepared sample onto the column.
- Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the retention time of CBV, as determined during method development.
- Solvent Evaporation: Remove the solvent from the collected fraction using a rotary evaporator to obtain purified CBV.
- Purity Analysis: Analyze the purity of the isolated CBV using analytical HPLC.

Table 4: Preparative HPLC Parameters for Cannabinoid Separation

Parameter	Typical Value/Range	Rationale
Stationary Phase	C18	Provides good separation for cannabinoids based on their hydrophobicity.
Mobile Phase	Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid	The gradient composition is optimized to achieve the best resolution between CBV and other cannabinoids.
Flow Rate	Dependent on column size	Scaled up from the analytical method to maintain separation efficiency.
Detection	UV at ~220 nm	Cannabinoids have strong absorbance at this wavelength.

Workflow Diagram: Preparative HPLC Purification





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- To cite this document: BenchChem. [High-Yield Extraction of Cannabivarin (CBV) from Cannabis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162201#methods-for-high-yield-extraction-of-cannabivarin-from-cannabis]

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